5H-Cyclohepta[A]azulen-5-one
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Overview
Description
5H-Cyclohepta[A]azulen-5-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and reactivity This compound is part of the azulene family, which is known for its non-benzenoid aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclohepta[A]azulen-5-one typically involves the reaction of azulene derivatives with specific reagents under controlled conditions. One common method includes the reaction of 2H-Cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . Another approach involves the reaction of this compound with haloketenes to form dicyclohepta[cd,gh]pentalene .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis protocols used in laboratory settings can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5H-Cyclohepta[A]azulen-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azulene core.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the positions on the azulene ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfur ylides, haloketenes, and chloroketene . Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as 5-oxa-5H-dicyclohepta[cd,hi]indene . These products have unique structures and properties that make them valuable for further research and applications.
Scientific Research Applications
5H-Cyclohepta[A]azulen-5-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing complex heterocyclic systems and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 5H-Cyclohepta[A]azulen-5-one involves its interaction with specific molecular targets and pathways. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition can lead to anti-inflammatory effects, making azulene derivatives potential candidates for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5H-Cyclohepta[A]azulen-5-one include other azulene derivatives, such as:
- Benz[a]azulenes
- Azulene-fused acenes
- Helicenes
- Azulene-embedded nanographene
Uniqueness
What sets this compound apart from other similar compounds is its unique reactivity and the ability to form novel heterocyclic systems
Properties
CAS No. |
85239-12-9 |
---|---|
Molecular Formula |
C15H10O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
tricyclo[8.5.0.02,8]pentadeca-1,4,6,8,10,12,14-heptaen-3-one |
InChI |
InChI=1S/C15H10O/c16-14-9-5-4-7-12-10-11-6-2-1-3-8-13(11)15(12)14/h1-10H |
InChI Key |
KNKKMMYENPBAIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=CC=CC(=O)C3=C2C=C1 |
Origin of Product |
United States |
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